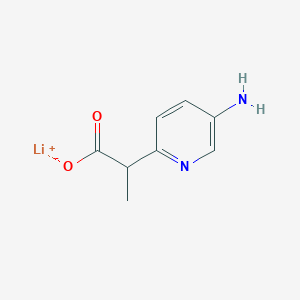

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate is a chemical compound with the molecular formula C8H9LiN2O2 and a molecular weight of 172.11. This compound has garnered attention due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate typically involves the reaction of 5-aminopyridine with 2-bromopropanoic acid in the presence of a lithium base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous solutions of various cations such as sodium or potassium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of corresponding salts with different cations.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Lithium compounds have long been recognized for their neuroprotective properties, particularly in the treatment of mood disorders such as bipolar disorder. Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate may exhibit similar effects due to its structural characteristics. Research indicates that lithium can modulate signaling pathways involved in neuronal survival and function, primarily through the inhibition of glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase) . These actions contribute to improved cognitive function and mood stabilization, making this compound a candidate for further investigation in neuropharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of lithium hydroxide with 2-(5-aminopyridin-2-yl)propanoic acid under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Potential for Further Research

Given its promising neuroprotective properties, this compound warrants further investigation in clinical settings. Future studies could explore:

- Efficacy in mood disorders : Clinical trials assessing its effectiveness as a mood stabilizer.

- Mechanistic studies : Investigating detailed biochemical pathways influenced by this compound.

Mecanismo De Acción

The mechanism of action of Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the regulation of neurotransmitter release and inflammatory responses.

Comparación Con Compuestos Similares

Similar Compounds

2-aminopyrimidine derivatives: These compounds share structural similarities with Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate and exhibit similar biological activities.

2-(pyridin-2-yl)pyrimidine derivatives: These compounds are known for their anti-fibrotic and anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific combination of lithium and 5-aminopyridin-2-yl propanoate moieties, which confer distinct chemical and biological properties

Actividad Biológica

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate is a lithium salt derived from 2-(5-aminopyridin-2-yl)propanoic acid. This compound is notable for its potential biological activities, particularly in the fields of neuropharmacology and psychiatry. Its unique structural features, including a lithium ion coordinated with a propanoate moiety and an amino-substituted pyridine ring, suggest significant interactions within biological systems.

Structural Characteristics

The chemical structure of this compound can be described as follows:

- Chemical Formula : C10H12LiN2O2

- Molecular Weight : 208.19 g/mol

- Functional Groups : Lithium ion, propanoate moiety, amino group, pyridine ring.

Lithium compounds are known to modulate various signaling pathways that are crucial for neuronal health. The primary mechanisms include:

- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : Lithium inhibits GSK-3, which is implicated in the phosphorylation of tau proteins and amyloid precursor proteins associated with neurodegenerative diseases like Alzheimer's .

- Modulation of Inositol Monophosphatase : This action is linked to the regulation of phosphoinositide signaling pathways, affecting neurotransmitter release and neuronal excitability.

- Neuroprotective Effects : Lithium salts have demonstrated neuroprotective properties by promoting neuronal survival and reducing apoptosis in various models of neurodegeneration.

Neuropharmacological Effects

This compound exhibits several neuropharmacological effects:

- Mood Stabilization : Similar to other lithium compounds, it may help stabilize mood disorders such as bipolar disorder.

- Cognitive Enhancement : Research indicates potential improvements in cognitive function through its neuroprotective actions .

Interaction with Neurotransmitter Systems

Studies suggest that lithium compounds interact with various neurotransmitter systems, including:

- Serotonergic System : Enhances serotonin signaling, which is beneficial in mood regulation.

- Dopaminergic System : Modulates dopamine levels, potentially influencing reward pathways and mood stabilization.

Case Studies

- Alzheimer's Disease Models : In transgenic mice overexpressing amyloid precursor protein (APP), treatment with lithium reduced amyloid-beta levels by over 50%, demonstrating the compound's potential in Alzheimer's research .

- Bipolar Disorder Treatment : Clinical studies have shown that lithium salts effectively reduce the frequency and severity of manic episodes in patients diagnosed with bipolar disorder.

Comparative Analysis with Other Lithium Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate | C15H14LiNO2 | Contains a methylphenyl group affecting lipophilicity. |

| Lithium(1+) ion 4-(pyridin-4-yloxy)-butanoate | C11H14LiNO3 | Features an ether linkage influencing solubility. |

| Lithium(1+) ion 3-(4-hydroxyphenyl)-2-pyridinopropanoate | C15H16LiNO3 | Hydroxy substitution enhances hydrogen bonding capabilities. |

This compound stands out due to its specific amino-pyridine structure, which may provide unique interactions within biological systems compared to other lithium salts.

Propiedades

IUPAC Name |

lithium;2-(5-aminopyridin-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESFWJQIHHYIQX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.